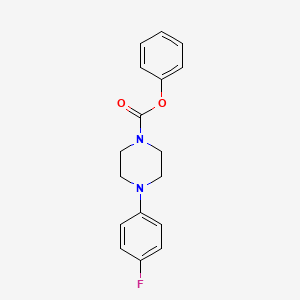
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole, also known as NPD-001, is a novel small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit promising biological activity in various studies.
Applications De Recherche Scientifique
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activity in various studies. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Mécanisme D'action
The exact mechanism of action of 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating various signaling pathways. For example, 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole is its relatively simple synthesis method, which allows for large-scale production of the compound. In addition, the compound has been shown to be stable under various conditions, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole. One direction is to further elucidate the mechanism of action of the compound, which will help to better understand its biological activity. Another direction is to investigate the potential therapeutic applications of 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole in various disease models, such as cancer and neurodegenerative diseases. In addition, further optimization of the synthesis method may lead to the development of more potent analogs of 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole.
Méthodes De Synthèse
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-nitrovinyl bromide and 2-propyn-1-ol to give 3-(2-nitrovinyl)-2-propyn-1-ol. This is followed by the cyclization of the intermediate with indole-3-carboxaldehyde in the presence of a base to give the final product, 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole. The synthesis method has been optimized to yield high purity and good yields of the compound.
Propriétés
IUPAC Name |
3-[(E)-2-nitroethenyl]-1-prop-2-ynylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-8-14-10-11(7-9-15(16)17)12-5-3-4-6-13(12)14/h1,3-7,9-10H,8H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJIGSKQFPXRPZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837110.png)



![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)

![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)
![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)


![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)